2-(4-tert-butylphenyl)-N-phenylquinazolin-4-amine
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Overview
Description
2-(4-tert-butylphenyl)-N-phenylquinazolin-4-amine is an organic compound that belongs to the quinazoline family Quinazolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenyl)-N-phenylquinazolin-4-amine typically involves the reaction of 4-tert-butylaniline with 2-aminobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to a temperature of around 150°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenyl)-N-phenylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
2-(4-tert-butylphenyl)-N-phenylquinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenyl)-N-phenylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-tert-Butylphenyl)acetonitrile
- 2-(4-tert-Butylbenzyl)propionaldehyde
- 4-tert-Butylphenylboronic acid
Uniqueness
2-(4-tert-butylphenyl)-N-phenylquinazolin-4-amine stands out due to its unique quinazoline structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a broader range of applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C24H23N3 |
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Molecular Weight |
353.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-N-phenylquinazolin-4-amine |
InChI |
InChI=1S/C24H23N3/c1-24(2,3)18-15-13-17(14-16-18)22-26-21-12-8-7-11-20(21)23(27-22)25-19-9-5-4-6-10-19/h4-16H,1-3H3,(H,25,26,27) |
InChI Key |
ALKUMULVWZOVCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=CC=C4 |
Origin of Product |
United States |
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